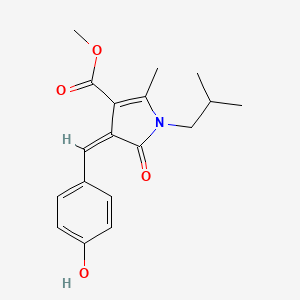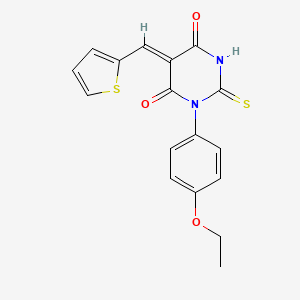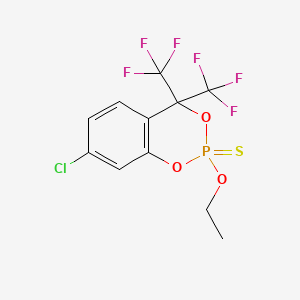![molecular formula C20H21N3O2S B11641510 Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-](/img/structure/B11641510.png)
Ethanone, 2-(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-ylsulfanyl)-1-(4-isopropylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona es un complejo compuesto orgánico que pertenece a la clase de pirido[2,3-d]pirimidinas. Este compuesto es conocido por sus diversas actividades biológicas, incluyendo propiedades antitumorales, antibacterianas, depresoras del SNC, anticonvulsivas y antipiréticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona típicamente involucra reacciones orgánicas de múltiples pasosLos reactivos comunes utilizados en estas reacciones incluyen varios compuestos halogenados, reactivos que contienen azufre y catalizadores bajo condiciones controladas de temperatura y presión .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de cribado de alto rendimiento y la optimización de las condiciones de reacción aseguran la producción eficiente del compuesto con alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes alcoholes o aminas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos y electrófilos. Las condiciones de reacción típicamente involucran temperaturas controladas, solventes y catalizadores para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes, aminas y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de varias moléculas orgánicas complejas.
Biología: Se estudia por su potencial como inhibidor de enzimas y sus interacciones con macromoléculas biológicas.
Medicina: Se investiga por sus actividades antitumorales, antibacterianas, depresoras del SNC, anticonvulsivas y antipiréticas.
Industria: Se utiliza en el desarrollo de productos farmacéuticos, agroquímicos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona involucra su interacción con varios objetivos moleculares y vías. Se sabe que el compuesto inhibe enzimas y vías de señalización específicas, lo que lleva a sus diversas actividades biológicas. Por ejemplo, puede inhibir las tirosina quinasas, las proteínas quinasas reguladas extracelularmente y otras enzimas clave involucradas en la proliferación y supervivencia de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Pirido[2,3-d]pirimidina: Un compuesto relacionado con actividades biológicas similares.
Pirimido[4,5-d]pirimidina: Otro compuesto bicíclico con propiedades químicas comparables.
Pirimido[5,4-d]pirimidina: Comparte similitudes estructurales y actividades biológicas con el compuesto objetivo.
Unicidad
2-(4-hidroxi-5,7-dimetilpirido[2,3-d]pirimidin-2-ilsulfanyl)-1-(4-isopropilfenil)etanona es única debido a su patrón de sustitución específico y la presencia de los grupos etanona e isopropilfenil. Estas características estructurales contribuyen a su reactividad química y actividades biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
Fórmula molecular |
C20H21N3O2S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
5,7-dimethyl-2-[2-oxo-2-(4-propan-2-ylphenyl)ethyl]sulfanyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H21N3O2S/c1-11(2)14-5-7-15(8-6-14)16(24)10-26-20-22-18-17(19(25)23-20)12(3)9-13(4)21-18/h5-9,11H,10H2,1-4H3,(H,21,22,23,25) |
Clave InChI |
OEIYEETXSDPKFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641438.png)
![Ethyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11641441.png)
![ethyl 4-[(7Z)-7-[(5-iodofuran-2-yl)methylidene]-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B11641449.png)
![1-(9H-carbazol-9-yl)-3-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}propan-2-ol](/img/structure/B11641453.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11641454.png)

![4-[4-(allyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641466.png)
![1-(4-Ethylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11641474.png)
![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-chlorobenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11641481.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641487.png)
![2,6-Dimethyl-3-[(3-methylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B11641494.png)

